![molecular formula C25H27N3O4 B11011770 N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11011770.png)
N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone moiety, a cyclohexyl group, and a phenylpropanoic acid structure, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The quinazolinone moiety can be oxidized to form quinazoline derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinazolinone moiety can yield quinazoline derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity, while the phenylpropanoic acid structure could contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one share the quinazolinone core structure.
Cyclohexyl Amides: Compounds such as cyclohexylamine derivatives have similar cyclohexyl groups.
Phenylpropanoic Acids: Compounds like ibuprofen contain the phenylpropanoic acid moiety.
Uniqueness
2-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)-3-PHENYLPROPANOIC ACID is unique due to the combination of these three distinct structural features, which may confer unique biological and chemical properties not found in other compounds.
Properties
Molecular Formula |
C25H27N3O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H27N3O4/c29-23(27-22(25(31)32)14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)15-28-16-26-21-9-5-4-8-20(21)24(28)30/h1-9,16,18-19,22H,10-15H2,(H,27,29)(H,31,32)/t18?,19?,22-/m0/s1 |
InChI Key |
DWQIWIVOLGFWKS-AJTFCVKESA-N |
Isomeric SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


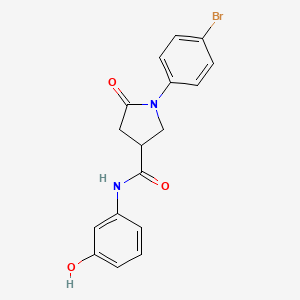
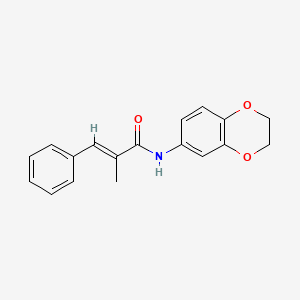
![3-methyl-4-nitro-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11011717.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11011719.png)
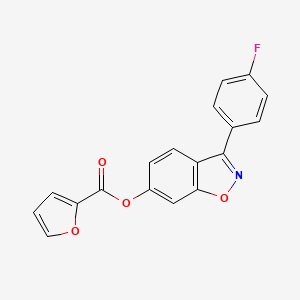
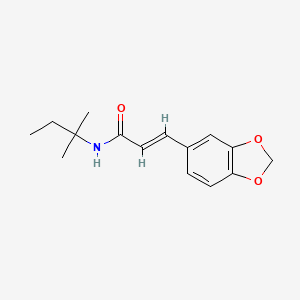
![4-methyl-3-nitro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11011734.png)
![{1-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11011743.png)
![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11011747.png)
![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11011753.png)
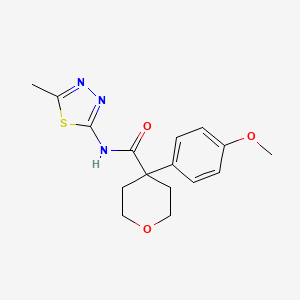
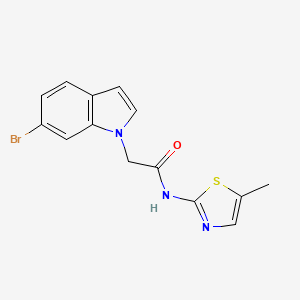
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11011775.png)
![trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11011790.png)
